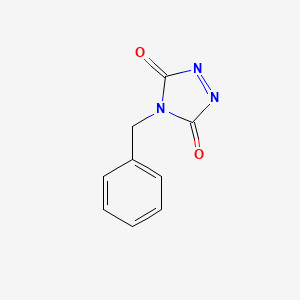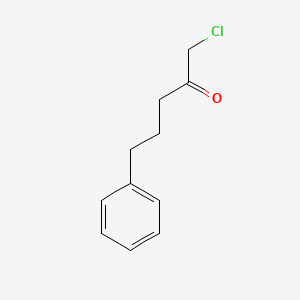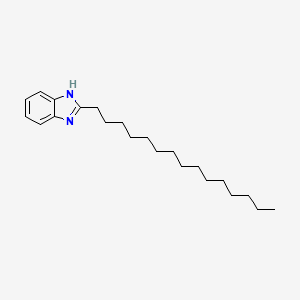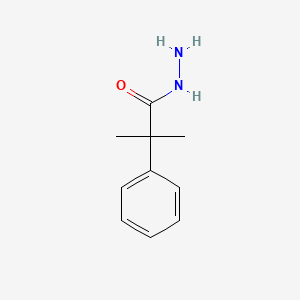
4-Ethyloctanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-4-ethyloctanal belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms (+/-)-4-ethyloctanal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)-4-ethyloctanal is primarily located in the membrane (predicted from logP) (+/-)-4-ethyloctanal has a fatty, floral, and milky taste.
Applications De Recherche Scientifique
1. Biosynthesis in Engineered Bacteria
4-Ethyloctanal's potential for biosynthesis in engineered bacteria is explored in a study focusing on 4-Ethylphenol (4-EP). The research details the construction of an artificial biosynthetic pathway in Escherichia coli, enabling the production of 4-EP from simple carbon sources. This advancement offers a feasible strategy for the biosynthesis of 4-EP, potentially impacting large-scale industrial applications in the pharmaceutical and food industries (Zhang, Long, & Ding, 2020).
2. Green Chemistry in Organic Synthesis
Research on green chemistry principles has led to the development of water-based Suzuki coupling reactions. This method, which is crucial in synthesizing biaryl compounds like Ethyl (4-Phenylphenyl)acetate, demonstrates promise in creating new nonsteroidal anti-inflammatory drugs for treating arthritis. This approach is significant for its environmentally friendly nature and potential pharmaceutical applications (Costa et al., 2012).
3. Ethylene Interaction in Plant Biology
In plant biology, certain compounds interacting with the ethylene receptor in plants have been studied. One such compound, 1-Methylcyclopropene (1-MCP), has been used successfully on flowers, fruits, and vegetables to delay ripening and senescence, indicating a profound impact on the agricultural sector. This research highlights the potential for using similar compounds to extend the shelf life of plant products (Sisler & Serek, 2003).
4. Education and Application in Chemistry Classes
The application of research studies in chemistry classes, using cases like "Ethyl bromide", emphasizes the importance of research-based learning. This approach encourages students to engage in exploratory, practical processes, fostering a deeper understanding of chemical reactions and their implications (Li-rong, 2010).
Propriétés
Numéro CAS |
58475-04-0 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
4-ethyloctanal |
InChI |
InChI=1S/C10H20O/c1-3-5-7-10(4-2)8-6-9-11/h9-10H,3-8H2,1-2H3 |
Clé InChI |
OWCKBMRUMZFWED-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CCC=O |
SMILES canonique |
CCCCC(CC)CCC=O |
Densité |
0.834-0.842 (20°) |
| 58475-04-0 | |
Description physique |
Clear colourless liquid; Floral-like odou |
Solubilité |
Insoluble in water; soluble in many non-polar solvents Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Aminobenzoyl)amino]butanoic acid](/img/structure/B3054061.png)



![(1R,5S)-bicyclo[3.1.0]hexan-2-one](/img/structure/B3054066.png)




![N-[2-(1,3-benzodioxol-5-yl)ethyl]acetamide](/img/structure/B3054073.png)



